3,4-Ethylenedioxythiophene

Description

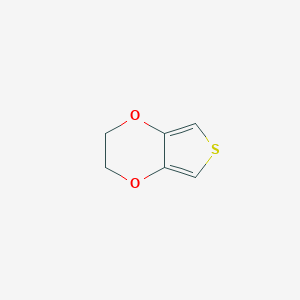

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydrothieno[3,4-b][1,4]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWLILHTTGWKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CSC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

126213-51-2 | |

| Record name | Poly(3,4-ethylenedioxythiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40888925 | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126213-50-1 | |

| Record name | 3,4-Ethylenedioxythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126213-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Ethylenedioxythiopene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126213501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrothieno[3,4-b][1,4]dioxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Ethylenedioxythiopene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEC7Q2K7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Polymerization of 3,4-Ethylenedioxythiophene (EDOT)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-ethylenedioxythiophene (EDOT), a crucial monomer for the conductive polymer poly(this compound) (PEDOT), and its subsequent polymerization. This document details various synthetic routes to EDOT, outlines the primary methods for its polymerization, and presents key quantitative data in structured tables for comparative analysis. Detailed experimental protocols and workflow visualizations are included to facilitate practical application in research and development settings.

Synthesis of this compound (EDOT)

The synthesis of EDOT is a critical first step in the production of PEDOT. Several synthetic pathways have been developed, with the choice of route often depending on the desired scale, purity, and available starting materials. The most common methods start from 3,4-dimethoxythiophene (B1306923) or 3,4-dihalothiophenes.

Synthesis from 3,4-Dimethoxythiophene

A prevalent and efficient method for synthesizing EDOT is through the acid-catalyzed transetherification of 3,4-dimethoxythiophene with ethylene (B1197577) glycol.[1][2] This route is favored for its relatively high yields and straightforward procedure.

Experimental Protocol:

A detailed experimental protocol for the synthesis of a derivative, 2-Chloromethyl-2,3-dihydrothieno[3,4-b][2][3]dioxine (EDOT-MeCl), from 3,4-dimethoxythiophene is as follows:

-

To a two-necked round-bottom flask purged with nitrogen, add 60 ml of dry toluene, 5 ml (39.5 mmol) of 3,4-dimethoxythiophene, 10 ml (120 mmol) of 3-chloro-1,2-propanediol, and 0.57 g (3 mmol) of p-toluenesulfonic acid monohydrate.[1]

-

Assemble a reflux apparatus on the flask and heat the solution at 90°C for 16 hours.[1]

-

After cooling, the solvent is removed, and the crude product is purified.

For the synthesis of unsubstituted EDOT, ethylene glycol is used in place of 3-chloro-1,2-propanediol. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Purification:

The crude EDOT is typically purified by vacuum distillation or silica (B1680970) gel column chromatography.[2] For the EDOT-MeCl derivative, purification is achieved through silica gel chromatography using a hexane/dichloromethane (9/1 v/v) solvent system.[1]

Quantitative Data for EDOT Synthesis from 3,4-Dimethoxythiophene:

| Starting Material | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 3,4-Dimethoxythiophene | p-Toluenesulfonic acid | Toluene | 16 | 90 | Not Specified | [1] |

| 3,4-Dimethoxythiophene | p-Toluenesulfonic acid | Toluene | Not Specified | Reflux | 65 | [2] |

Synthesis from 3,4-Dihalothiophenes

Another common route to EDOT involves the use of 3,4-dihalothiophenes, such as 3,4-dibromothiophene (B32776). This multi-step synthesis first involves the formation of 3,4-dimethoxythiophene, which is then converted to EDOT.[4]

Experimental Protocol:

-

Bromination of Thiophene: Thiophene is reacted with liquid bromine to produce tetrabromothiophene.[4]

-

Reduction: Tetrabromothiophene is reduced using zinc to yield 3,4-dibromothiophene.[4]

-

Alkoxidation: 3,4-dibromothiophene is reacted with sodium methoxide (B1231860) to produce 3,4-dimethoxythiophene.[4]

-

Transetherification: The resulting 3,4-dimethoxythiophene is then reacted with ethylene glycol in the presence of a catalyst to form EDOT.[4]

A patent describes a process where 550g of 3,4-dibromothiophene is added to a methanol (B129727) solution of sodium methoxide (3L, 20% mass concentration) with 80g of cuprous bromide as a catalyst. The mixture is heated to reflux and reacted for 48 hours.[5]

Quantitative Data for EDOT Synthesis from 3,4-Dihalothiophenes:

| Starting Material | Key Reagents | Overall Yield (%) | Notes | Reference |

| Thiophene | Bromine, Zinc, Sodium Methoxide, Ethylene Glycol | 45 | Four-step synthesis.[4] | [4] |

| 3,4-Dibromothiophene | Sodium Methoxide, Ethylene Glycol | 45 | Improved efficiency over other methods.[4] | [4] |

Other Synthetic Routes

Other synthetic strategies include a five-step process starting from thiodiglycolic acid, though this route is often hampered by its length and the difficulty in obtaining the starting material.[4] An alternative approach utilizes ethyl chloroacetate (B1199739) as the initial reactant.[4]

Logical Relationship of EDOT Synthesis Routes:

References

- 1. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into this compound (EDOT) [kth.diva-portal.org]

- 3. ossila.com [ossila.com]

- 4. Synthesis of this compound (EDOT) [yacooscience.com]

- 5. CN102079748A - Synthesis method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Properties and Characteristics of 3,4-Ethylenedioxythiophene (EDOT) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Ethylenedioxythiophene (EDOT) is a heterocyclic organic compound that serves as the foundational monomer for the synthesis of the widely utilized conducting polymer, poly(this compound) (PEDOT). This guide provides a comprehensive overview of the core properties and characteristics of the EDOT monomer, with a focus on data and experimental protocols relevant to research and development in materials science and drug delivery.

Chemical and Physical Properties

EDOT is a colorless to light yellow, transparent oily liquid under standard conditions.[1] It is an electro-active conductive monomer featuring a thiophene (B33073) ring with an ethylenedioxy substituent at the 3 and 4 positions.[2][3][4][5] This unique structure, combining an electron-rich dioxyethylene group with the thiophene core, imparts desirable electronic properties to its corresponding polymer, PEDOT.[6]

Table 1: Physical and Chemical Properties of EDOT Monomer

| Property | Value | References |

| Chemical Formula | C₆H₆O₂S | [4][7] |

| Molar Mass | 142.17 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | 10 °C | [2][5][8] |

| Boiling Point | 193 °C (lit.) | [2][3][4][5][8] |

| Density | 1.331 g/mL at 25 °C (lit.) | [2][3][4][8] |

| Refractive Index (n20/D) | 1.5765 (lit.) | [2][3][4] |

| Solubility | Immiscible in water; Miscible with alcohol, ether, and organic solvents like dichloromethane (B109758) and chloroform.[2][8][9] | |

| Vapor Pressure | 11.9 Pa at 25 °C | [2][8] |

| Flash Point | 104 °C (219 °F; 377 K) | [7][10] |

| Storage Temperature | 2-8°C | [2][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the EDOT monomer.

UV-Vis Spectroscopy

The maximum absorption wavelength (λmax) for EDOT in dichloromethane (CH₂Cl₂) is 260 nm.[11]

Infrared (IR) Spectroscopy

The Fourier-transform infrared (FTIR) spectrum of the EDOT monomer exhibits characteristic peaks corresponding to its molecular structure.

Table 2: Key FTIR Peak Assignments for EDOT Monomer

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1492 | Thiophene Aromatic Carbons | [12] |

| 1065 | EDOT Ether C–O–C | [12] |

| 890 | C-H bond in the EDOT monomer | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the EDOT monomer.

¹H-NMR (in CDCl₃):

-

δ 6.45 (s, 2H): Thiophene ring protons.

-

δ 4.25 (s, 4H): Ethylene (B1197577) group protons (-O-CH₂-CH₂-O-).

¹³C-NMR (in CDCl₃):

-

δ 142.0: Quaternary carbons of the thiophene ring attached to oxygen.

-

δ 114.0: CH carbons of the thiophene ring.

-

δ 64.5: CH₂ carbons of the ethylene group.

Electrochemical Properties

The electrochemical behavior of EDOT is fundamental to its application in forming the conducting polymer PEDOT. The oxidation of the EDOT monomer is an irreversible process that initiates polymerization.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique for studying the electrochemical properties of EDOT. The oxidation potential of the EDOT monomer is a critical parameter for electropolymerization. In a typical CV experiment, the oxidation of the EDOT monomer is observed as an anodic peak. The onset oxidation potential for EDOT is approximately +0.6 V vs. Ag/AgCl.[13]

Experimental Protocols

Synthesis of EDOT Monomer

Several synthetic routes for EDOT have been developed. A common laboratory-scale synthesis involves the following steps:

-

Reaction of 3,4-dimethoxythiophene (B1306923) with 3-chloro-1,2-propanediol: In a two-necked round-bottom flask under a nitrogen atmosphere, dry toluene, 3,4-dimethoxythiophene, 3-chloro-1,2-propanediol, and p-toluenesulfonic acid monohydrate are combined.[2]

-

Reflux: The solution is heated at 90°C for 16 hours under reflux.[2]

-

Work-up and Purification: The resulting product, 2-chloromethyl-2,3-dihydrothieno[3,4-b][2][12]dioxine (EDOT-MeCl), can be further processed to yield EDOT.[2]

Electrochemical Polymerization of EDOT to PEDOT

The formation of PEDOT films is typically achieved through electrochemical polymerization of the EDOT monomer.

-

Electrolyte Preparation: An electrolyte solution is prepared containing the EDOT monomer and a supporting electrolyte (e.g., lithium perchlorate, LiClO₄) in a suitable solvent (e.g., acetonitrile).

-

Three-Electrode Setup: A three-electrode electrochemical cell is used, consisting of a working electrode (the substrate for PEDOT deposition), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum).

-

Electropolymerization: A potential is applied between the working and counter electrodes, causing the oxidation of EDOT monomers at the working electrode surface. This leads to the formation of radical cations, which then polymerize to form a PEDOT film on the substrate.[9] The polymerization can be carried out under galvanostatic (constant current), potentiostatic (constant potential), or potentiodynamic (cyclic voltammetry) conditions.[5]

Mechanism of Electropolymerization

The electropolymerization of EDOT proceeds through a multi-step mechanism:

-

Oxidation of Monomer: The process begins with the oxidation of the EDOT monomer at the electrode surface to form a radical cation.[9]

-

Dimerization: Two radical cations then couple to form a dimer.[9]

-

Deprotonation: The dimer undergoes deprotonation.

-

Chain Propagation: The deprotonated dimer has a lower oxidation potential than the monomer and is readily oxidized, allowing for further coupling with other radical cations and propagation of the polymer chain.[9]

Applications in Drug Development and Research

While the EDOT monomer itself is primarily a precursor, its polymer, PEDOT, has significant applications in the biomedical field due to its biocompatibility, stability, and electrical conductivity.

-

Drug Delivery: PEDOT-based materials can be used for electrically controlled drug delivery systems.[8] The polymer matrix can be loaded with therapeutic agents, and their release can be triggered by an electrical stimulus.[8]

-

Biosensors: The excellent electrochemical properties of PEDOT make it a suitable material for the fabrication of biosensors. PEDOT-modified electrodes can be used for the sensitive detection of various biomolecules.

-

Neural Interfaces: PEDOT coatings on neural electrodes can improve their performance by lowering impedance and enhancing the signal-to-noise ratio for recording neural activity.

It is important to note that studies have shown that the EDOT monomer can be released from PEDOT films under certain conditions, which is a critical consideration for biocompatibility and drug delivery applications.

Conclusion

The this compound (EDOT) monomer is a cornerstone material for the development of conducting polymers with widespread applications in electronics, materials science, and biomedicine. A thorough understanding of its chemical, physical, and electrochemical properties, as well as the protocols for its synthesis and polymerization, is essential for researchers and professionals working to advance these fields. This guide provides a foundational repository of this critical information to support ongoing innovation.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media [mdpi.com]

- 6. Investigation of the Conditions for the Synthesis of Poly(this compound) ATRP Macroinitiator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical and Experimental Study of Different Side Chains on this compound and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of maleimide functionalized poly(this compound) (PEDOT) polymers - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00356B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to 3,4-Ethylenedioxythiophene (CAS Number 126213-50-1): From Synthesis to Advanced Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Ethylenedioxythiophene (EDOT), a pivotal monomer for the synthesis of the conductive polymer poly(this compound) (PEDOT). This document delves into the monomer's fundamental properties, detailed synthesis and polymerization protocols, and its extensive applications in cutting-edge biomedical fields, including biosensing and controlled drug delivery.

Physicochemical Properties of EDOT and PEDOT

This compound (EDOT) is a colorless to light yellow liquid that serves as the precursor to the highly conductive and stable polymer, PEDOT. The properties of both the monomer and its resulting polymer are crucial for their application in various technologies.

Table 1: Physicochemical Properties of this compound (EDOT)

| Property | Value | Reference(s) |

| CAS Number | 126213-50-1 | General Knowledge |

| Molecular Formula | C₆H₆O₂S | General Knowledge |

| Molecular Weight | 142.18 g/mol | General Knowledge |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 10.5 °C | General Knowledge |

| Boiling Point | 193 °C (lit.) | General Knowledge |

| Density | 1.331 g/mL at 25 °C (lit.) | General Knowledge |

| Refractive Index | n20/D 1.5765 (lit.) | General Knowledge |

| Solubility in water | 2.1 g/L | General Knowledge |

| Solubility in organic solvents | Miscible with alcohol and ether | General Knowledge |

Table 2: Key Properties of Poly(this compound) (PEDOT) and its Derivatives

| Property | Value | Reference(s) |

| Electrical Conductivity (Pristine PEDOT) | 10⁻⁴ - 10³ S/cm | [2] |

| Electrical Conductivity (PEDOT:PSS) | 0.1 - 8797 S/cm (highly tunable) | [1] |

| Electrical Conductivity (Acid-Treated PEDOT:PSS) | Up to 15143 S/cm | [3] |

| Work Function (PEDOT:PSS) | 4.8 - 5.2 eV | [1] |

| Optical Properties | High transparency in the visible spectrum | [2] |

| Biocompatibility | Generally considered non-cytotoxic and biocompatible | [4] |

Synthesis and Polymerization: Experimental Protocols

The synthesis of high-purity EDOT and its subsequent polymerization into PEDOT are critical steps that dictate the final properties of the conductive polymer. Below are detailed protocols for common synthesis and polymerization methods.

Synthesis of this compound (EDOT)

A common and efficient route to synthesize EDOT involves the transetherification of 3,4-dimethoxythiophene (B1306923), which itself can be synthesized from 3,4-dibromothiophene (B32776).

Experimental Protocol: Two-Step Synthesis of EDOT

Step 1: Synthesis of 3,4-dimethoxythiophene from 3,4-dibromothiophene [5]

-

Reaction Setup: In a 100 mL four-necked flask under an argon atmosphere, dissolve 21 g of sodium methoxide (B1231860) in 72 g of methanol (B129727) with stirring until complete dissolution.

-

Catalyst and Reactant Addition: Add 0.83 g of cuprous bromide (catalyst) to the solution. Slowly add 15 g of 3,4-dibromothiophene dropwise. The solution will turn from colorless to black.

-

Reaction and Monitoring: Distill off 50 g of methanol to increase the concentration of sodium methoxide. Heat the mixture to 97 °C and reflux for 5 hours. Monitor the reaction progress using gas chromatography until the starting material and intermediate (3-bromo-4-methoxythiophene) are no longer detected.

-

Work-up and Purification: After the reaction is complete, add water to the mixture and filter. Extract the crude product with toluene (B28343). Wash the toluene layer sequentially with water and then dry it over magnesium sulfate. Filter to remove the desiccant, concentrate the toluene layer by rotary evaporation, and purify the product by vacuum distillation to obtain 3,4-dimethoxythiophene. (Expected yield: ~81.5%).[5]

Step 2: Transetherification to this compound (EDOT) [6]

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 3,4-dimethoxythiophene in toluene.

-

Reactant and Catalyst Addition: Add ethylene (B1197577) glycol and a catalytic amount of p-toluenesulfonic acid.

-

Reaction and Purification: Heat the mixture to reflux. The crude product can be purified by column chromatography or vacuum distillation to yield pure EDOT. (Expected yield: ~65%).[6]

Polymerization of EDOT to PEDOT

PEDOT can be synthesized through various methods, with oxidative chemical polymerization and electrochemical polymerization being the most common.

Experimental Protocol: Oxidative Chemical Polymerization of EDOT with Iron(III) Chloride [7]

-

Solution Preparation: Prepare a solution of the surfactant, such as polyethylene (B3416737) glycol (PEG), in deionized water. Add 1 g of EDOT to 100 mL of the surfactant solution and stir in a 50°C oil bath for 1 hour.

-

Initiation of Polymerization: Add a specific molar ratio of the oxidant, anhydrous iron(III) chloride (FeCl₃), to the monomer solution. The oxidant-to-monomer ratio can be varied to control the properties of the resulting PEDOT.

-

Reaction: Allow the polymerization to proceed for a set amount of time (e.g., 24 hours) with continuous stirring.

-

Purification: After the reaction, centrifuge the mixture to separate the PEDOT precipitate. Wash the product repeatedly with methanol and deionized water to remove any unreacted monomer, oxidant, and surfactant.

-

Drying: Dry the purified PEDOT powder in a vacuum oven at 80°C for at least 8 hours.

Experimental Protocol: Galvanostatic Electrochemical Polymerization of EDOT [8][9]

-

Electrolyte Preparation: Prepare an aqueous solution containing 10 mM EDOT and a supporting electrolyte, such as 0.1 M poly(sodium 4-styrenesulfonate) (PSS) or 0.1 M KCl. For polymerization in organic solvents, a solution of 10 mM EDOT with 0.1 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) in acetonitrile (B52724) can be used.

-

Electrochemical Cell Setup: Use a three-electrode setup with the substrate (e.g., ITO-coated glass) as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Polymerization: Apply a constant current density (galvanostatic) in the range of 0.1 to 2 mA/cm² to the working electrode. The thickness of the PEDOT film can be controlled by the duration of the polymerization.

-

Post-Polymerization Treatment: After polymerization, rinse the PEDOT-coated substrate with the solvent used for the electrolyte to remove any unreacted monomer and electrolyte. Dry the film under a stream of nitrogen or in a vacuum oven.

Applications in Drug Development and Research

The unique combination of electrical conductivity, stability, and biocompatibility makes PEDOT a highly attractive material for various biomedical applications, particularly in drug delivery and biosensing.

Electrically Controlled Drug Delivery

PEDOT-based systems can be designed to release therapeutic agents in response to an electrical stimulus, offering precise spatial and temporal control over drug administration.

Experimental Workflow: Stimuli-Responsive Drug Release from a PEDOT-based Hydrogel [10][11]

-

Hydrogel Formulation: A conductive hydrogel is prepared by incorporating PEDOT into a hydrogel matrix, such as poly(dimethylacrylamide-co-4-methacryloyloxy benzophenone-co-4-styrenesulfonate) (PDMAAp).

-

Drug Loading: The therapeutic drug, which is often charged, is loaded into the hydrogel. This can be done passively by swelling the hydrogel in a drug solution or actively during the electrochemical polymerization of PEDOT, where the drug acts as the dopant ion.

-

Application of Electrical Stimulus: An external electrical potential is applied to the conductive hydrogel.

-

Drug Release Mechanism: The application of a specific voltage (e.g., a negative potential) causes a change in the oxidation state of the PEDOT, leading to the expulsion of the charged drug molecules from the hydrogel matrix.

-

Controlled Release Profile: The amount and rate of drug release can be precisely controlled by modulating the magnitude and duration of the applied electrical signal.

References

- 1. Synthesis of this compound (EDOT) [yacooscience.com]

- 2. CN102079748A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]

- 8. ossila.com [ossila.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Electrochemically Controlled Drug Release from a Conducting Polymer Hydrogel (PDMAAp/PEDOT) for Local Therapy and Bioelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electroactive Polymers for On‐Demand Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemical Structure of 3,4-Ethylenedioxythiophene (EDOT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Ethylenedioxythiophene, commonly known as EDOT, is a heterocyclic organic compound that serves as the foundational monomer for the widely utilized conducting polymer, poly(this compound) (PEDOT). EDOT is an organosulfur compound with the chemical formula C₆H₆O₂S.[1][2][3][4] Its structure consists of a thiophene (B33073) ring with the 3 and 4 positions substituted by an ethylenedioxy group.[1] This unique molecular architecture imparts remarkable properties to its polymeric form, including high conductivity, optical transparency in its conducting state, and excellent stability, making it a material of significant interest in organic electronics, bioelectronics, and drug delivery systems.[5][6][7][8] This technical guide provides an in-depth exploration of the chemical structure of EDOT, including its synthesis, characterization, and polymerization into PEDOT.

Physicochemical Properties of EDOT

The physical and chemical properties of EDOT are crucial for its handling, synthesis, and polymerization. A summary of these properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₆O₂S | [1][2][4][9] |

| Molecular Weight | 142.18 g/mol | [2][4][9] |

| CAS Number | 126213-50-1 | [1][4][9] |

| Appearance | Colorless to light yellow liquid | [1][3][4] |

| Density | 1.331 g/mL at 25 °C | [1][3][4] |

| Melting Point | 10.5 °C | [1][10] |

| Boiling Point | 193 - 225 °C | [1][4] |

| Refractive Index (n20/D) | 1.5765 | [4] |

| Solubility in water | 2.1 g/L | [1] |

Chemical Structure and Visualization

The chemical structure of this compound is characterized by a fused ring system, where a thiophene ring is fused with a 1,4-dioxine ring. This structure is planar and aromatic, which is a key factor in the conductivity of its polymer.

Synthesis of EDOT

Several synthetic routes to this compound have been developed. A common and illustrative method involves a multi-step process starting from chloroacetate.

Experimental Protocol: Synthesis from Chloroacetate

This method involves the initial synthesis of this compound-2,5-dicarboxylic acid, followed by decarboxylation to yield EDOT.[11]

Step 1: Synthesis of this compound-2,5-dicarboxylic acid

-

Vulcanization: Chloroacetate is reacted to form sulfo-diglycolic acid ester.

-

One-pot reaction: A condensation, etherification, saponification, and acidification reaction is carried out in a single pot to prepare this compound-2,5-dicarboxylic acid.[11] Oxalate (B1200264) diesters such as dimethyl oxalate or diethyl oxalate are used in the condensation step.[11] A phase-transfer catalyst like a crown ether can be used for the etherification ring-closure reaction at a temperature of 50-90 °C.[11]

Step 2: Decarboxylation to this compound

-

The synthesized this compound-2,5-dicarboxylic acid is dissolved in a suitable solvent.

-

A decarboxylation reaction is carried out to obtain the final product, this compound.[11]

Spectroscopic Characterization of EDOT

The structure of synthesized EDOT is confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of EDOT shows characteristic signals for the protons on the thiophene ring and the ethylene (B1197577) bridge. In CDCl₃, the protons on the thiophene ring typically appear as a singlet, while the protons of the ethylene group also give a singlet.[12][13]

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of EDOT displays characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrations include C-S stretching in the thiophene ring, C=C stretching of the aromatic ring, and C-O-C stretching of the ether linkages.[14]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions in the EDOT molecule. The spectrum typically shows absorption bands in the UV region corresponding to π-π* transitions within the conjugated system.

Polymerization of EDOT to PEDOT

The most significant application of EDOT is as a monomer for the synthesis of the conducting polymer PEDOT. The polymerization is typically an oxidative process that can be carried out either chemically or electrochemically.[5][15]

Oxidative Polymerization Mechanism

The oxidative polymerization of EDOT proceeds through the formation of radical cations.[8][15]

-

Oxidation: The EDOT monomer is oxidized to form a radical cation. This can be achieved using chemical oxidants like iron(III) salts (e.g., FeCl₃) or ammonium (B1175870) persulfate, or by applying an electrical potential.[8][15][16]

-

Dimerization: Two radical cations combine to form a dimer.

-

Deprotonation: The dimer undergoes deprotonation to form a neutral dimer.

-

Chain Propagation: The neutral dimer is then re-oxidized, and the process of coupling and deprotonation continues, leading to the growth of the polymer chain.[15]

Experimental Protocols for PEDOT Synthesis

Chemical Polymerization:

-

An oxidant, such as iron(III) chloride, is dissolved in a suitable solvent.[16]

-

The EDOT monomer is added to the oxidant solution.

-

The reaction is allowed to proceed, often at room temperature, resulting in the precipitation of the PEDOT polymer.[16]

-

The polymer is then collected by filtration, washed, and dried.

Electrochemical Polymerization:

-

A three-electrode electrochemical cell is set up containing a working electrode, a counter electrode, and a reference electrode.[5]

-

An electrolyte solution containing the EDOT monomer is prepared.

-

A potential is applied between the working and counter electrodes, causing the oxidation of EDOT monomers at the surface of the working electrode and the subsequent deposition of a thin film of PEDOT.[5]

Applications in Drug Development and Research

The unique properties of PEDOT, derived from the structure of EDOT, make it a highly attractive material for various applications in the biomedical field.

-

Drug Delivery: PEDOT-based systems can be used for the controlled release of drugs.[7] Drugs can be incorporated into the polymer matrix and released upon electrical stimulation.[17][18]

-

Biosensors: The high conductivity and biocompatibility of PEDOT make it an excellent material for the fabrication of biosensors for the detection of various biomolecules.[7][19][20]

-

Bioelectrodes: PEDOT coatings on electrodes can improve their performance for recording biological signals and for neural stimulation due to their lower impedance and better charge transfer properties.[7]

Conclusion

The chemical structure of this compound is the key to the remarkable properties of its polymer, PEDOT. The fused thiophene and ethylenedioxy rings create a stable, electron-rich monomer that readily polymerizes to form a highly conductive and stable material. A thorough understanding of its synthesis, characterization, and polymerization is essential for researchers and scientists working to harness the potential of this versatile molecule in advanced applications, including the development of innovative drug delivery systems and sensitive biosensors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 97% 126213-50-1 India [ottokemi.com]

- 4. This compound | 126213-50-1 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. Synthesis of this compound (EDOT) [yacooscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Poly(this compound) - Wikipedia [en.wikipedia.org]

- 9. scbt.com [scbt.com]

- 10. This compound, 99% | Fisher Scientific [fishersci.ca]

- 11. CN102731524A - Synthesis method of this compound (EDOT) as novel conductive high polymer monomer - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Investigation of the Conditions for the Synthesis of Poly(this compound) ATRP Macroinitiator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Progress in Synthesis of Conductive Polymer Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openscholarship.wustl.edu [openscholarship.wustl.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A detailed insight into drug delivery from PEDOT based on analytical methods: Effects and side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PEDOT:PSS for electrochemical sensing of drug and biophysical applications [iris.cnr.it]

- 20. mdpi.com [mdpi.com]

The Solubility of 3,4-Ethylenedioxythiophene (EDOT) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-ethylenedioxythiophene (EDOT), a critical monomer in the synthesis of conductive polymers. Understanding the solubility of EDOT is paramount for its application in various fields, including organic electronics, electrochromic devices, and antistatic coatings. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Data Presentation: Solubility of EDOT

| Organic Solvent | Temperature (°C) | Solubility | Unit | Data Type |

| Water | 25 | 2.1 | g/L | Quantitative |

| Dichloromethane | Ambient | Soluble | - | Qualitative |

| Chloroform | Ambient | Soluble | - | Qualitative |

| Alcohols | Ambient | Miscible | - | Qualitative |

| Ethers | Ambient | Miscible | - | Qualitative |

Note: "Miscible" implies solubility in all proportions. "Soluble" indicates that a significant amount of EDOT can be dissolved, though the exact quantitative value is not specified in the cited sources. The term "immiscible" has been used in some literature to describe the interaction of EDOT with water, which contradicts the quantitative data available; this may be a loose application of the term to indicate poor solubility.

Experimental Protocol: Determination of EDOT Solubility

The following is a detailed methodology for determining the solubility of EDOT in an organic solvent. This protocol can be adapted for various analytical techniques, including gravimetric analysis and UV-Vis spectroscopy.

Objective:

To quantitatively determine the saturation solubility of this compound (EDOT) in a specified organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (EDOT), high purity

-

Selected organic solvent(s), analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Vials with screw caps

-

Oven for gravimetric analysis

-

UV-Vis spectrophotometer (for spectroscopic method)

-

Quartz cuvettes (for spectroscopic method)

Procedure: Gravimetric Method

-

Preparation of Saturated Solution:

-

Add an excess amount of EDOT to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved EDOT is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to over 24 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved EDOT to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the EDOT. The boiling point of EDOT is approximately 225 °C, so a lower temperature should be used. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the EDOT residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved EDOT by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility is then expressed in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved EDOT by the volume of the solvent in which it was dissolved.

-

Procedure: UV-Vis Spectroscopic Method

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of EDOT in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for EDOT using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or be corrected for a blank).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of EDOT as described in steps 1.1 and 1.2 of the gravimetric method.

-

After filtration, accurately dilute a known volume of the saturated solution with the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of EDOT in the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of EDOT solubility.

Caption: Workflow for determining the solubility of EDOT.

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3,4-Ethylenedioxythiophene (EDOT)

This technical guide provides a detailed exploration of this compound (EDOT), the monomer precursor to the highly successful conducting polymer, poly(this compound) (PEDOT). We will delve into the discovery and history of EDOT, its key physicochemical properties, detailed experimental protocols for its synthesis and polymerization, and its applications, with a focus on its role in bioelectronics.

Discovery and History

The journey of EDOT is intrinsically linked to the development of conducting polymers. While the field gained significant attention in the 1970s, it was in the late 1980s that a breakthrough occurred with the invention of poly(this compound) (PEDOT) by researchers at Bayer AG in 1989.[1] The initial synthesis of the EDOT monomer was a critical step in this process. One of the early synthetic strategies was developed by Jonas et al. and started from thiodiglycolic acid, proceeding through a multi-step process to yield the final EDOT monomer.[2] This innovation addressed the poor stability of earlier conducting polymers, as PEDOT exhibited remarkable stability in its conducting state, along with high conductivity and optical transparency.[1] This combination of properties paved the way for its widespread commercial use and intensive academic research.

The commercialization of PEDOT was significantly advanced by the development of a water-dispersible form, PEDOT:PSS, where PEDOT is polymerized in the presence of polystyrene sulfonate (PSS). This made the material easily processable from aqueous solutions, opening up a vast range of applications, from antistatic coatings on photographic films to the sophisticated electronics we see today.[3][4]

Physicochemical Properties of EDOT and PEDOT

EDOT is a colorless, viscous liquid at room temperature.[5] Its unique molecular structure, consisting of a thiophene (B33073) ring with an electron-donating ethylenedioxy group, is key to the remarkable properties of its corresponding polymer, PEDOT.[6] This substitution lowers the oxidation potential of the monomer, facilitating polymerization, and imparts high stability to the resulting polymer.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the EDOT monomer and its polymer, PEDOT.

Table 1: Physicochemical Properties of EDOT Monomer

| Property | Value | Reference |

| Chemical Formula | C₆H₆O₂S | [5] |

| Molar Mass | 142.17 g·mol⁻¹ | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 1.34 g/cm³ | [5] |

| Melting Point | 10.5 °C | [5] |

| Boiling Point | 225 °C | [5] |

| Solubility in Water | 2.1 g/L | [5] |

| Refractive Index (n20/D) | 1.5765 | [7] |

Table 2: Properties of PEDOT and PEDOT:PSS

| Property | Value | Remarks | Reference |

| Conductivity | Up to 4600 S/cm | For PEDOT:PSS, can be enhanced with post-treatment | [3] |

| Band Gap | ~1.6 eV | For PEDOT | [8] |

| Impedance (Neural Interface) | 23.3 ± 0.7 kΩ | At 1 kHz for a 177 μm² electrode, significantly lower than IrOx | [1] |

| Charge Storage Capacity | 75.6 ± 5.4 mC/cm² | For PEDOT on neural electrodes | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of EDOT and its polymerization into PEDOT.

Synthesis of this compound (EDOT)

Several synthetic routes to EDOT have been developed. A common multi-step synthesis is summarized below.[3]

Protocol: Five-Step Synthesis of EDOT

-

Step 1: Esterification. Thiodiglycolic acid is reacted with ethanol (B145695) to produce diethyl thioglycolate.

-

Step 2: Condensation. The diethyl thioglycolate is then reacted with diethyl oxalate (B1200264) in the presence of sodium ethoxide to yield 2,5-dicarboxylate-3,4-dihydroxy sodium thiophene.

-

Step 3: Etherification. The product from step 2 undergoes a reaction with a dihalogenated alkane (e.g., 1,2-dibromoethane) to form 2,5-dicarboxylate-3,4-ethylenedioxythiophene.

-

Step 4: Saponification and Acidification. The ester is then subjected to alkalization followed by acidification to produce 2,5-dicarboxy-3,4-ethylenedioxythiophene.

-

Step 5: Decarboxylation. The final step involves a decarboxylation reaction in the presence of a catalyst like copper in a high-boiling solvent such as quinoline (B57606) to yield the final product, this compound (EDOT).[3]

Oxidative Chemical Polymerization of EDOT to PEDOT

This is a widely used method for synthesizing PEDOT, often employing an oxidizing agent like iron(III) chloride.[9]

Protocol: Chemical Polymerization with Ferric Chloride

-

Preparation of Reactant Solution: Prepare a solution of EDOT monomer in a suitable solvent (e.g., deionized water). A surfactant like polyethylene (B3416737) glycol (PEG) can be added to improve the solubility of EDOT.[10]

-

Initiation of Polymerization: While stirring, add a solution of ferric chloride (FeCl₃) as the oxidant to the EDOT solution. The molar ratio of oxidant to monomer is a critical parameter that influences the properties of the resulting polymer.

-

Reaction: Allow the reaction to proceed for a set time (e.g., 24 hours) under controlled temperature and stirring.[11]

-

Purification: The resulting PEDOT precipitate is collected by filtration or centrifugation. It is then washed repeatedly with a solvent like methanol (B129727) and deionized water to remove any unreacted monomer, oxidant, and byproducts.[10]

-

Drying: The purified PEDOT is dried in an oven at a specified temperature (e.g., 60°C) for 24 hours.[11]

Electrochemical Polymerization of EDOT

Electrochemical polymerization allows for the direct deposition of a thin film of PEDOT onto a conductive substrate.[6]

Protocol: Electrochemical Deposition of PEDOT

-

Electrolyte Preparation: Prepare an electrolyte solution containing the EDOT monomer (e.g., 10-20 mM) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent like acetonitrile.[11][12]

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (the substrate for deposition, e.g., glassy carbon electrode), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[13]

-

Polymerization: The polymerization is carried out by applying a constant potential (potentiostatic), a constant current (galvanostatic), or by cycling the potential (potentiodynamic) between defined limits. For example, a constant potential of 0.9 V can be applied.[12]

-

Film Formation: During the application of the potential, the EDOT monomers at the electrode surface are oxidized and polymerize, forming a PEDOT film on the working electrode.

-

Washing and Drying: After deposition, the coated electrode is rinsed with the solvent to remove any unreacted species and then dried.

Signaling Pathways and Experimental Workflows

A significant area of application for PEDOT is in bioelectronics, where it serves as an interface between biological systems and electronic devices. This is due to its biocompatibility, high conductivity, and stability in aqueous environments.

PEDOT-Based Enzyme Biosensor

PEDOT can be used to immobilize enzymes for the detection of specific biomolecules. The following diagram illustrates the workflow of a tyrosinase-based biosensor for the detection of phenolic compounds.[14]

Caption: Workflow of a PEDOT-based enzyme biosensor.

Organic Electrochemical Transistor (OECT) for Biosensing

OECTs are powerful transducers for biosensing applications, and PEDOT:PSS is a benchmark material for the transistor channel. The working principle involves the modulation of the conductivity of the PEDOT:PSS channel by ionic fluxes from an electrolyte.[15]

Caption: Working principle of a PEDOT:PSS-based OECT.

PEDOT as a Neural Interface

PEDOT's properties make it an excellent material for coating neural electrodes, improving the signal quality of recordings and the efficiency of stimulation. It reduces the impedance of the electrode-tissue interface and enhances the charge transfer.[1]

References

- 1. Frontiers | Poly(3,4-ethylene dioxythiophene) (PEDOT) as a micro-neural interface material for electrostimulation [frontiersin.org]

- 2. web.mit.edu [web.mit.edu]

- 3. Synthesis of this compound (EDOT) [yacooscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Progress in Synthesis of Conductive Polymer Poly(this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Functional Sensing Interfaces of PEDOT:PSS Organic Electrochemical Transistors for Chemical and Biological Sensors: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

theoretical studies on EDOT and its derivatives

An In-depth Technical Guide to Theoretical Studies on EDOT and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-ethylenedioxythiophene (EDOT) is a foundational building block for a versatile class of conducting polymers, most notably poly(this compound) (PEDOT). The unique combination of high conductivity in its doped state, optical transparency, and excellent stability has cemented its role in a myriad of applications, from organic electronics to bio-interfacing.[1][2][3] Theoretical and computational studies, primarily leveraging quantum chemical calculations, have become indispensable tools for understanding the intrinsic electronic structure of EDOT and for rationally designing novel derivatives with tailored properties. This guide provides a technical overview of the theoretical methodologies employed, summarizes key findings on structure-property relationships, and presents a logical framework for the computational investigation of these remarkable materials.

Core Theoretical Methodologies: The Computational Protocol

The primary "experimental" tool for is quantum chemistry, with Density Functional Theory (DFT) being the most prominent method.[4][5] These in silico experiments allow for the prediction of molecular properties before undertaking complex and costly synthesis.

1.1 Density Functional Theory (DFT) DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on determining the electron density of a system to calculate its energy and other properties.

-

Functionals and Basis Sets: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A common level of theory used in the literature for studying EDOT derivatives is the range-separated hybrid functional, such as LC-ωHPBE, combined with a Pople-style basis set like 6-31G(d,p).[1] This combination provides a good balance between computational cost and accuracy for predicting the geometries and frontier molecular orbital (FMO) energies of medium-sized organic molecules and polymers.

-

Calculated Properties: Key properties extracted from these calculations include:

-

Optimized Geometries: Determining the most stable three-dimensional structure of the molecule.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic behavior. The HOMO energy level relates to the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron.[1]

-

Energy Gap (E_g): The difference between the HOMO and LUMO energies (E_g = E_LUMO - E_HOMO) is a theoretical predictor of the polymer's electronic band gap, which governs its optical and electronic properties.[4][6]

-

Vibrational Frequencies: These calculations can predict infrared and Raman spectra, which can be compared with experimental results to validate the computational model and aid in the characterization of synthesized molecules.[2][5]

-

The logical workflow for a typical theoretical investigation of a new EDOT derivative is illustrated below.

Structure-Property Relationships in EDOT Derivatives

Theoretical studies have been instrumental in establishing clear relationships between the chemical structure of EDOT derivatives and their resulting electronic properties. The primary goal is often to tune the HOMO/LUMO energy levels to either decrease the band gap for specific optical properties or raise the HOMO level to facilitate easier doping.[1]

2.1 Substitution on the Ethylene (B1197577) Bridge A common synthetic strategy involves introducing functional groups onto the ethylenedioxy bridge of the EDOT monomer.[1] Theoretical calculations have shown that this approach is often less effective at tuning the frontier orbitals than direct substitution on the thiophene (B33073) ring.

-

Inductive vs. Mesomeric Effects: When electron-donating groups (e.g., -OH, -NH2) are placed on the saturated ethylene bridge, their electron-accepting inductive effects can dominate over their donating mesomeric effects.[1] This can unexpectedly lead to a stabilization (lowering) of the HOMO level, which is contrary to the goal of making the polymer easier to oxidize or dope.[1] For instance, calculations on 8-unit oligomers showed that hydroxylated (-OH) and esterified (-OCOR) PEDOT chains stabilize the HOMO level by 0.22 eV and 0.19 eV, respectively, compared to pristine PEDOT.[1]

2.2 Substitution on the Thiophene Ring A more effective strategy for tuning electronic properties is the direct functionalization of the conjugated thiophene core or the creation of copolymers with substituted thiophene units.[1] This allows substituents to exert their electronic effects (both inductive and mesomeric) directly on the π-conjugated system.

-

Electron-Donating Groups (EDGs): Attaching EDGs like amines (-NH2) or alkoxy groups (-OR) directly to the conjugated backbone generally destabilizes the HOMO level (raises its energy), making the polymer easier to dope.[1] A copolymer of EDOT and an amine-substituted thiophene showed a significant HOMO destabilization of 0.50 eV.[1]

-

Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs like cyano (-CN) or nitro (-NO2) groups tends to stabilize both the HOMO and LUMO levels, lowering their energy.

The logical impact of these substitutions on the polymer's electronic structure is summarized in the diagram below.

Quantitative Theoretical Data on EDOT Derivatives

Quantum chemical calculations provide quantitative predictions of key electronic parameters. The table below summarizes theoretical data for 8-unit oligomers of PEDOT and several derivatives, as calculated at the DFT/LC-ωHPBE/6-31G(d,p) level.[1] This data allows for direct comparison of the effects of different substitution patterns.

| Polymer Derivative | Substituent Location | HOMO (eV) | LUMO (eV) | HOMO Shift vs. PEDOT (eV) |

| Pristine PEDOT | - | -5.25 | -1.55 | 0.00 |

| P(S-EDOT) | Ethylene Bridge | -5.20 | -1.51 | +0.05 |

| P(ProDOT) | Ethylene Bridge | -5.31 | -1.61 | -0.06 |

| P(OH-EDOT) | Ethylene Bridge | -5.47 | -1.71 | -0.22 |

| P(OCOR-EDOT) | Ethylene Bridge | -5.44 | -1.74 | -0.19 |

| P(EDOT-thiophene(NH₂)) | Copolymer | -4.75 | -1.24 | +0.50 |

Data sourced from RSC Publishing, 2025.[1]

This data quantitatively confirms the qualitative trends discussed previously. Substitution on the ethylene bridge with electron-rich oxygen-containing groups (-OH, -OCOR) lowers the HOMO energy, while incorporating an amine-substituted thiophene into the backbone significantly raises it.[1]

Theoretical Insights into Doping and Polymer Structure

Beyond monomer and oligomer properties, theoretical studies also provide insight into the bulk properties of PEDOT.

-

Planarization and Band Gap: The ethylenedioxy group itself plays a crucial role. DFT calculations have shown that this substitution planarizes the polythiophene backbone.[7] This enhanced planarity improves π-orbital overlap along the chain, contributing to the polymer's excellent conductivity. The observed reduction in the band gap compared to polythiophene is primarily caused by a significant destabilization of the valence band (related to HOMO) by the donor-type substitution.[7]

-

Doping: Computational models can simulate the doping process by adding or removing electrons from the polymer chain and introducing counter-ions (dopants). These studies show that doping removes the inclination of PEDOT chains within π-stacks, further enhancing intermolecular charge transport pathways.[7] Models of Tosylic acid-doped PEDOT (PEDOT:Tos) calculate it to be a two-dimensional-like metal, explaining its high conductivity.[7]

-

Interchain Interactions: While single-chain calculations are informative, modeling the bulk crystalline structure reveals the importance of interchain interactions. These interactions can have a greater impact on charge carrier effective masses than the ethylenedioxy substitution itself, highlighting the importance of solid-state packing for achieving high charge mobility.[7]

Conclusion

Theoretical studies, predominantly using DFT, are a powerful and predictive tool in the field of conducting polymers. They provide fundamental insights into the electronic structure of EDOT and its derivatives that are difficult to obtain through experimental means alone. The ability to calculate key parameters like HOMO/LUMO energies and band gaps allows for the systematic in silico design of new monomers and polymers with properties tailored for specific applications, such as transparent electrodes, electrochromic devices, and bioelectronic sensors.[1][8] The synergy between these computational predictions and experimental synthesis and characterization accelerates the discovery and optimization of next-generation functional organic materials.

References

- 1. Computational study of PEDOT derivatives: reducing air stability to satisfy the self-doping criteria of transparent conjugated polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Molecular-scale analysis of the polymerization of Poly (3,4- ethylenedioxythiophene) (PEDOT) [udspace.udel.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. Molecular-Scale Analysis of the Polymerization of Poly (3,4- Ethylenedioxythiophene) (PEDOT) - ProQuest [proquest.com]

- 6. Computational and experimental study of the electronic and chemical changes of graphene oxide-doped PEDOT in aqueous solution | springerprofessional.de [springerprofessional.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound (EDOT) as a versatile building block for advanced functional π-conjugated systems - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 3,4-Ethylenedioxythiophene (EDOT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of 3,4-Ethylenedioxythiophene (EDOT), a crucial building block for conducting polymers with significant applications in electronics and biomedical fields. This document details the principles and experimental data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For EDOT and its corresponding polymer, poly(this compound) (PEDOT), this technique provides insights into the π-conjugated system.

The UV-Vis spectrum of the EDOT monomer typically exhibits absorption bands in the ultraviolet region. Upon polymerization to PEDOT, the extended π-conjugation results in a significant bathochromic (red) shift of the absorption maximum into the visible and even near-infrared regions. The position of the absorption bands of PEDOT can be influenced by its oxidation state (doping level). In its neutral (dedoped) state, PEDOT is typically red, while in its oxidized (doped) state, it becomes dark blue.

| Compound | State/Solvent | λmax (nm) |

| EDOT derivative (EDOT-C6) | Hexane | 257 |

| PEDOT | Reduced (Neutral) | ~750 |

| PEDOT:PSS | - | >700 |

| PEDOT:PSS | Transparent at | < 450 |

Experimental Protocol: UV-Vis Spectroscopy of EDOT and PEDOT

A typical experimental procedure for obtaining UV-Vis spectra is as follows:

-

Sample Preparation:

-

For EDOT monomer, a dilute solution is prepared by dissolving a small, accurately weighed amount of the compound in a suitable UV-transparent solvent (e.g., hexane, chloroform).

-

For PEDOT films, the polymer is often deposited on a transparent substrate like glass or quartz.[1] Insoluble polymers can be prepared as a fine powder suspension in a suitable solvent.[2] Soluble derivatives can be drop-casted onto a glass slide from a solution.[2]

-

-

Instrumentation:

-

Data Acquisition:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of EDOT and its derivatives by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum of EDOT is relatively simple due to the molecule's symmetry. The protons on the thiophene (B33073) ring and the ethylenedioxy bridge give rise to characteristic signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the thiophene ring and the ethylenedioxy group are distinct and aid in structural confirmation.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| EDOT-C6 | CDCl₃ | 6.32 (s, 2H), 4.19-4.10 (m, 2H), 3.89 (dd, 1H), 1.72-1.50 (m, 4H), 1.40-1.21 (m, 6H), 0.91 (t, 3H) | - |

| EDOT derivative (ProDOT) | CDCl₃ | 6.51 (s, 2H), 4.06 (t, 4H), 2.18 (t, 2H) | 150.8, 106.5, 71.3, 33.9 |

| EDOT derivative (ThBr) | CDCl₃-d | 7.28 (dd, 1H), 7.09–7.05 (d, 1H), 7.00 (d, 1H), 4.38 (t, 2H), 3.03 (t, 2H), 1.91 (s, 6H) | 171.63, 137.66, 128.27, 125.67, 121.84, 65.81, 55.75, 30.77, 29.31 |

Experimental Protocol: NMR Spectroscopy of EDOT Derivatives

The general procedure for acquiring NMR spectra is as follows:

-

Sample Preparation:

-

Instrumentation:

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.[3]

-

The chemical shifts are referenced to the residual solvent signal.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For EDOT and PEDOT, FTIR is crucial for confirming the presence of the thiophene ring, the ethylenedioxy bridge, and for monitoring changes upon polymerization.

Key vibrational bands for PEDOT include the C=C and C-C stretching vibrations of the thiophene ring, the C-O-C stretching of the ethylenedioxy group, and the C-S stretching of the thiophene ring.[7][8]

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C=C stretching (thiophene ring) | ~1518, 1483 |

| C-C stretching (thiophene ring) | ~1339-1357 |

| C-O-C stretching (ethylenedioxy) | ~1059-1092 |

| C-S stretching (thiophene ring) | ~978-989, 842-856, 691-700 |

Experimental Protocol: FTIR Spectroscopy of EDOT and PEDOT

A common method for obtaining FTIR spectra is:

-

Sample Preparation:

-

Instrumentation:

-

Data Acquisition:

-

A background spectrum of the empty sample compartment or the pure KBr pellet/substrate is recorded.

-

The sample is placed in the infrared beam.

-

The spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. rsc.org [rsc.org]

- 3. This compound (EDOT) End-Group Functionalized Poly-ε-caprolactone (PCL): Self-Assembly in Organic Solvents and Its Coincidentally Observed Peculiar Behavior in Thin Film and Protonated Media [mdpi.com]

- 4. Efficient Film Fabrication and Characterization of Poly(this compound):Poly(styrenesulfonate) (PEDOT:PSS)-Metalloporphine Nanocomposite and Its Application as Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Handling of 3,4-Ethylenedioxythiophene (EDOT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3,4-Ethylenedioxythiophene (EDOT), a key monomer in the synthesis of conductive polymers like PEDOT. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of EDOT is presented in Table 1. This data is essential for the safe design of experiments and for understanding the behavior of the chemical under various conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 126213-50-1[1][2][3][4][5] |

| Molecular Formula | C₆H₆O₂S[1][6] |

| Molar Mass | 142.17 g/mol [1][6] |

| Appearance | Colorless to light yellow liquid[5][6] |

| Boiling Point | 193 °C (lit.)[2][5][7] |

| Melting Point | 10.5 °C[5][6] |

| Density | 1.331 g/mL at 25 °C (lit.)[2][5][7] |

| Solubility in water | 2.1 g/L[6] |

| Vapor Pressure | 13 hPa at 90 °C[4][5] |

| Flash Point | 104 °C (closed cup)[5][6] |

| Autoignition Temperature | 360 °C[6] |

Hazard Identification and Classification

EDOT is classified as a hazardous substance. A summary of its GHS classification is provided in Table 2. Understanding these hazards is the first step in implementing appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][3] |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[2] |

Hazard Pictograms:

-

GHS06: Skull and crossbones

-

GHS07: Exclamation mark

Toxicological Information

The known toxicological data for EDOT is summarized in Table 3. This information is derived from animal studies and provides a basis for assessing the potential health risks to humans.

Table 3: Acute Toxicity Data for this compound

| Exposure Route | Species | Value |

| Oral LD50 | Rat | >300 mg/kg[1] |

| Dermal LD50 | Rat | >200 mg/kg[1] |

Other toxicological findings indicate that EDOT is not classified as a skin corrosive/irritant, a respiratory or skin sensitizer, a germ cell mutagen, a carcinogen, or a reproductive toxicant.[1]

Experimental Protocols for Toxicity Assessment

The assessment of acute oral and dermal toxicity for chemical substances like EDOT should follow internationally recognized guidelines to ensure data quality and animal welfare. The OECD Guidelines for the Testing of Chemicals are the standard for such evaluations.[1][3]

Acute Oral Toxicity Testing (based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.[9]

-

Principle: A single sex (typically female rats) is used in a stepwise procedure with 3 animals per step.[9] The outcome of each step (mortality or survival) determines the dose for the next step.

-

Animal Selection: Healthy, young adult rats of a single sex are used.[9]

-

Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycles. Standard laboratory diet and drinking water are provided ad libitum, with a fasting period before administration of the test substance.[10]

-

Dose Administration: The test substance is administered orally by gavage in a constant volume.[10] The starting dose is selected based on available information, often 300 mg/kg.[10][11]

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[10] Observations are made frequently on the day of dosing and at least once daily thereafter.

-

Procedure:

-

Step 1: Dose three animals at the starting dose.

-

Step 2: If mortality occurs, the next step involves dosing three new animals at a lower fixed dose. If no mortality occurs, the next step involves dosing at a higher fixed dose.

-

Step 3 & 4: The procedure is continued until a stopping criterion is met, which allows for the classification of the substance.[9]

-

-

Pathology: At the end of the study, all animals are subjected to a gross necropsy.[10]

Acute Dermal Toxicity Testing (based on OECD Guideline 402)

This guideline outlines a procedure to assess the potential for a substance to cause toxicity when applied to the skin.[12][13]

-

Principle: The test substance is applied to the skin of a single sex of animal (often rats or rabbits) in a stepwise manner.[12][14]

-

Animal Preparation: Fur is clipped from the dorsal area of the trunk of the test animals approximately 24 hours before the test.[14][15] Care is taken to avoid abrading the skin.

-

Application of Test Substance: The substance is applied uniformly over a shaved area of approximately 10% of the total body surface area.[13] The test site is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[12][14]

-

Dose Levels: A fixed-dose procedure is used, with the starting dose selected based on available information.[12]

-